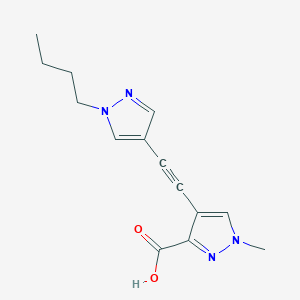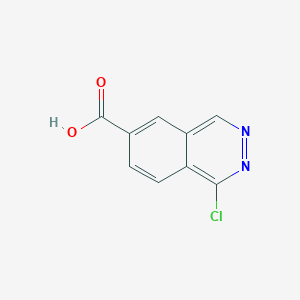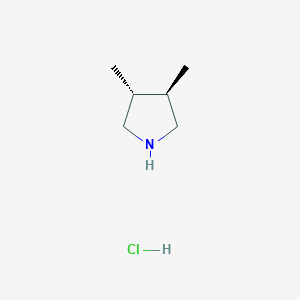
(1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dichlorobenzyl group and a methanamine group.
Métodos De Preparación
The synthesis of (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,4-dichlorobenzyl chloride with piperidine to form the intermediate (2,4-dichlorobenzyl)piperidine. This intermediate is then reacted with formaldehyde and ammonium chloride to yield this compound . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Análisis De Reacciones Químicas
(1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
(1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mecanismo De Acción
The mechanism of action of (1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological responses, depending on the target and the biological context .
Comparación Con Compuestos Similares
(1-(2,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride can be compared with other piperidine derivatives such as:
- (1-(4-Fluorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine hydrochloride
- (1-(4-Bromobenzyl)piperidin-4-yl)methanamine hydrochloride
These compounds share a similar piperidine core structure but differ in the substituents attached to the benzyl group. The unique properties of this compound, such as its specific substituents, contribute to its distinct chemical and biological activities .
Propiedades
Fórmula molecular |
C13H19Cl3N2 |
|---|---|
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-2-1-11(13(15)7-12)9-17-5-3-10(8-16)4-6-17;/h1-2,7,10H,3-6,8-9,16H2;1H |
Clave InChI |
GCEXYRQZOCVMFR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CN)CC2=C(C=C(C=C2)Cl)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-1-(1-(Pyridin-3-yl)-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B11789233.png)

![(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide](/img/structure/B11789253.png)
![6-Bromo-2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11789260.png)


![6-Amino-5-cyclopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11789270.png)

![5,7-Dichloro-2-(3-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789275.png)

![3-Fluoro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B11789277.png)


